N-phenyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide
Description
N-phenyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide is a tetrahydroisoquinoline-derived acetamide featuring a phenyl group attached to the acetamide nitrogen. This scaffold is notable for its structural versatility, enabling modifications at the tetrahydroisoquinoline core and the N-phenyl moiety to optimize pharmacological properties. The compound’s core structure allows interactions with biological targets such as neurotransmitter receptors, making it a focus in medicinal chemistry for conditions like neurological disorders .
Properties
IUPAC Name |
N-phenyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c20-17(19-14-7-2-1-3-8-14)12-16-15-9-5-4-6-13(15)10-11-18-16/h1-9,16,18H,10-12H2,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRJNYNWWZJPEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)CC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Yield and Efficiency
- Bischler-Napieralski route : Offers modularity for diverse substitution patterns but suffers from multi-step inefficiencies (overall yield: 15–25%).
- Reductive amination/Suzuki route : Higher yields (up to 70%) but limited to substrates compatible with Suzuki coupling.
- Direct amidation : Maximizes step economy (one-pot) but requires specialized starting materials.
Functional Group Tolerance
- Electron-deficient aryl amines perform better in reductive cyclizations due to enhanced imine formation kinetics.
- Sterically hindered tetrahydroisoquinolines (e.g., 1,3-disubstituted) necessitate bulky coupling reagents like HATU in amidation steps.
Industrial-Scale Considerations
Patent WO2005118548A1 highlights a scalable procedure for GMP-compliant synthesis:
- Alkylation : React 1,2,3,4-tetrahydroisoquinoline with 2-bromoacetic acid methyl ester in acetonitrile at 60°C (yield: 85%).
- Hydrolysis : Treat the ester with aqueous lithium hydroxide (LiOH) in tetrahydrofuran (THF) to obtain the carboxylic acid (yield: 92%).
- Amide coupling : Employ HBTU and N-methylmorpholine (NMM) to couple the acid with aniline in dichloromethane (DCM), achieving 78% yield.
Critical quality controls :
- Residual solvent analysis (GC-MS) to ensure <500 ppm THF or DCM.
- Chiral HPLC for enantiopurity assessment if asymmetric synthesis is employed.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-phenyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid.
Reduction: Reduction of the compound can lead to the formation of N-phenyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)ethanol.
Substitution: The amide group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products
Oxidation: N-phenyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid.
Reduction: N-phenyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a neuroprotective agent due to its structural similarity to natural isoquinoline alkaloids.
Medicine: Explored for its potential therapeutic effects in treating neurodegenerative disorders and as an anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of N-phenyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of certain enzymes and receptors involved in neuroprotection and inflammation. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with the dopaminergic and serotonergic systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of N-phenyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide can be contextualized by comparing it to structurally related analogs. Below is a detailed analysis of key derivatives and their distinguishing features:
Modifications at the Tetrahydroisoquinoline Core
- Substituents at Positions 6 and 7: Compound 20 (): Incorporates a 6-methoxy and 7-[2-(piperidin-1-yl)ethoxy] group. This substitution enhances selectivity for the orexin-1 receptor (OX1R), with a reported IC₅₀ of 12 nM, compared to the parent compound’s weaker affinity. The piperidine-ethoxy chain likely improves membrane permeability and receptor binding . Compound 21 (): Features a 7-benzyloxy group, yielding a 78% synthesis yield.
- Aminoalkyl Substituents: Compound 25u (): A hexyl(methyl)amino group at position 6 achieves a 90% synthesis yield. This hydrophobic chain may prolong metabolic stability, as evidenced by a 2.5-fold increase in half-life (t₁/₂) in hepatic microsomes compared to unsubstituted analogs .
Variations in the N-Phenyl Group
- N-(4-Phenoxyphenyl) Analog (): Replacing the phenyl group with a 4-phenoxyphenyl moiety (CAS 338793-51-4) introduces steric bulk and electron-rich regions. This modification increases molecular weight (MW = 400.5 g/mol vs. 308.4 g/mol for the parent) and may alter binding kinetics at G-protein-coupled receptors .
- Fluorinated Derivatives (): The compound N-(2,3-dimethylphenyl)-2-{[2-(2-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydro-5-isoquinolinyl]oxy}acetamide incorporates a 2-fluorobenzyl group.
Functional Group Additions
Heterocyclic Extensions (): Derivatives like trans-11a+trans-11b include pyridin-2-yl and trifluoroacetamido groups. These substitutions confer anti-coronavirus activity (EC₅₀ = 8.7 μM in Vero E6 cells), a property absent in the parent compound, highlighting the impact of heterocycles on target specificity .
- Acetylcholinesterase Inhibitors (): The compound N-(3-oxo-2-(2-phenylacetyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)acetamide (2g) shows acetylcholinesterase inhibition (IC₅₀ = 0.9 μM), underscoring the role of the 3-oxo group in enzyme interaction .
Table 1: Key Comparative Data
Biological Activity
N-phenyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide (CAS No. 338761-98-1) is a synthetic organic compound belonging to the isoquinoline derivatives class. This compound has garnered attention for its potential biological activities, particularly in neuroprotection and anti-inflammatory applications.
| Property | Details |
|---|---|
| Molecular Formula | C₁₇H₁₈N₂O |
| Molecular Weight | 266.34 g/mol |
| IUPAC Name | This compound |
| CAS Number | 338761-98-1 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in neuroprotection and inflammation. Preliminary studies suggest that it may modulate the activity of enzymes and receptors within the dopaminergic and serotonergic systems, which are crucial for maintaining neurological health and managing inflammatory responses.
Biological Activities
-
Neuroprotective Effects
- The compound exhibits potential neuroprotective properties through its structural similarity to natural isoquinoline alkaloids. Research indicates that it may help in mitigating neuronal damage in models of neurodegenerative diseases.
-
Anti-inflammatory Properties
- This compound has shown promise as an anti-inflammatory agent. It may inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways.
Research Findings
Several studies have investigated the biological effects of this compound:
Case Study 1: Neuroprotection in Animal Models
A study conducted on rat models of Parkinson's disease demonstrated that administration of this compound resulted in significant improvements in motor function and a reduction in dopaminergic neuron loss compared to control groups. The compound's ability to cross the blood-brain barrier was confirmed through pharmacokinetic studies.
Case Study 2: Anti-inflammatory Activity
In vitro assays using microglial cells indicated that this compound reduced the expression of inflammatory markers such as TNF-alpha and IL-6. These findings suggest its potential role in managing neuroinflammation associated with various neurological disorders.
Comparison with Related Compounds
To provide context regarding its biological activity, a comparison with similar isoquinoline derivatives is essential:
| Compound Name | Neuroprotective Activity | Anti-inflammatory Activity |
|---|---|---|
| N-benzyl-1,2,3,4-tetrahydroisoquinoline | Moderate | Yes |
| N-phenyl-1,2,3,4-tetrahydroisoquinoline | Low | Moderate |
| This compound | High | High |
Q & A
Basic Research Questions
Q. How can the synthesis of N-phenyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide derivatives be optimized for improved yield and purity?
- Methodological Answer : Synthesis optimization involves adjusting reaction parameters such as temperature, solvent choice (e.g., DMF or chloroform), and catalysts. For example, coupling reagents like BOP (benzotriazol-1-yl-oxytris(dimethylamino)phosphonium hexafluorophosphate) enhance amide bond formation efficiency . Multi-step routes starting from substituted benzoic acids (e.g., 3,4-dimethoxyphenylacetic acid) yield derivatives with 7–94% efficiency, depending on steric and electronic effects of substituents . Purity is assessed via HPLC or TLC, and column chromatography is critical for isolating solids (e.g., white or orange crystalline products) .
Table 1: Representative Yields from Substituted Precursors
| Precursor Acid | Derivative | Yield (%) | Physical State |
|---|---|---|---|
| 4-Isopropylbenzoic acid | 51 | 65 | White solid |
| 3,4,5-Trimethoxybenzoic acid | 52 | 7 | Orange solid |
| 2-Naphthylacetic acid | 54 | 50 | Off-white solid |
Q. What spectroscopic techniques are most reliable for structural confirmation of tetrahydroisoquinoline-acetamide derivatives?
- Methodological Answer :
- 1H NMR : Characteristic peaks for tetrahydroisoquinoline protons (δ 2.5–4.5 ppm, multiplet patterns for CH2 groups) and acetamide NH (δ 6.5–8.0 ppm) confirm regiochemistry . Coupling constants (e.g., J = 7.9 Hz for aromatic protons) resolve stereochemical ambiguities .
- Mass Spectrometry (ESI-MS) : M+H⁺ or M+Na⁺ peaks validate molecular weight (e.g., m/z 323 for acetylated derivatives) .
- IR Spectroscopy : Amide C=O stretches (1650–1700 cm⁻¹) and aromatic C-H bends (700–800 cm⁻¹) corroborate functional groups .
Q. Which biological targets are primarily investigated for this compound class, and how are initial screens designed?
- Methodological Answer : Early studies focus on NMDA receptor modulation (e.g., positive allosteric modulation via GluN2B subunit interaction) and orexin-1 receptor antagonism . In vitro assays include:
- Radioligand Binding : Competitive binding with [³H]-MK-801 for NMDA receptors .
- Calcium Flux Assays : HEK293 cells expressing orexin-1 receptors to measure antagonist potency (IC50) .
- Neuroprotection Models : Primary neuronal cultures exposed to glutamate excitotoxicity to assess viability .
Advanced Research Questions
Q. How do structural modifications at the 6- and 7-positions of the tetrahydroisoquinoline core influence receptor selectivity and binding affinity?
- Methodological Answer : Substituents at these positions critically modulate receptor interactions:
-
6-Methoxy/7-Methoxy Groups : Enhance NMDA receptor affinity (ΔpIC50 = 1.2 vs. unsubstituted analogs) by forming hydrogen bonds with GluN2B .
-
Bulky Substituents (e.g., naphthylmethyl) : Improve orexin-1 receptor selectivity (100-fold over orexin-2) by occupying hydrophobic pockets .
-
Electron-Withdrawing Groups (e.g., sulfonyl) : Reduce off-target binding to serotonin receptors (5-HT2A) due to altered electron density .
Table 2: Substituent Effects on Receptor Selectivity
Derivative 6-Position Substituent 7-Position Substituent Target Receptor Selectivity Ratio (vs. Closest Off-Target) 25g Cyclopropylmethyl Methoxy Orexin-1 120:1 (Orexin-2) 19a Trifluoroethoxy Pyridinylmethyl NMDA 50:1 (5-HT2A)
Q. How can researchers resolve contradictions in reported biological activities across studies?
- Methodological Answer : Contradictions often arise from assay variability or structural impurities. Strategies include:
- Orthogonal Assays : Validate NMDA modulation via both electrophysiology (patch-clamp) and calcium imaging .
- Metabolite Profiling : LC-MS/MS to rule out degradation products (e.g., hydrolyzed acetamides) .
- Structural Reanalysis : Single-crystal X-ray diffraction to confirm regiochemistry of ambiguous derivatives .
Q. What strategies address poor pharmacokinetic properties (e.g., low bioavailability) in preclinical development?
- Methodological Answer :
- Lipophilicity Optimization : Introduce polar groups (e.g., methoxy or sulfonyl) to reduce logP (e.g., from 3.5 → 2.1) and enhance aqueous solubility .
- Prodrug Design : Ethyl ester prodrugs (e.g., 26a) improve intestinal absorption, with hydrolysis in vivo releasing active compounds .
- BBB Penetration : N-Benzyl groups and trifluoroethoxy substituents enhance CNS permeability (brain/plasma ratio >0.5 in rodent models) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
